5-[2-(4-Fluorophenyl)ethyl]-1,3,4-thiadiazol-2-amine
Description
5-[2-(4-Fluorophenyl)ethyl]-1,3,4-thiadiazol-2-amine is a 1,3,4-thiadiazole derivative featuring a 2-(4-fluorophenyl)ethyl substituent at the 5-position of the heterocyclic ring. The 1,3,4-thiadiazole core is renowned for its broad-spectrum biological activities, including antimicrobial, anticancer, and insecticidal properties .
Properties
CAS No. |
88742-89-6 |
|---|---|
Molecular Formula |
C10H10FN3S |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
5-[2-(4-fluorophenyl)ethyl]-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C10H10FN3S/c11-8-4-1-7(2-5-8)3-6-9-13-14-10(12)15-9/h1-2,4-5H,3,6H2,(H2,12,14) |
InChI Key |
SPTQBGQXLKGNAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCC2=NN=C(S2)N)F |
Origin of Product |
United States |
Preparation Methods
Lawesson’s Reagent Cyclization
Base-Mediated Cyclization with Carbon Disulfide
Hydrazide-Isocyanate Route
- Acid hydrazides (from 4-fluorophenylacetic acid) react with isocyanates, followed by cyclization with p-toluenesulfonyl chloride in N-methylpyrrolidone and triethylamine.
- This approach is more complex but allows for structural diversity.
Characterization and Purification
- Products are routinely characterized by nuclear magnetic resonance spectroscopy, mass spectrometry, and infrared spectroscopy to confirm structure and purity.
- High-performance liquid chromatography is used to assess purity and monitor reaction progress.
Research Discoveries and Comparative Analysis
Recent research highlights the advantages of using polyphosphate ester for one-pot synthesis, which avoids hazardous reagents and provides higher yields and operational simplicity. The traditional POCl₃ method, while effective, poses safety and environmental concerns. Lawesson’s reagent is effective but less frequently used for amine-substituted thiadiazoles.
Table 3: Comparative Summary of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
5-[2-(4-Fluorophenyl)ethyl]-1,3,4-thiadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom on the phenyl ring is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry solvents like tetrahydrofuran under inert atmosphere.
Substitution: Amines, thiols; reactions are conducted in polar solvents like dimethylformamide or acetonitrile, often with the addition of a base to facilitate the substitution.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, reduced thiadiazole derivatives
Substitution: Substituted phenyl derivatives
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Research has indicated its potential use as a therapeutic agent for treating diseases such as cancer, inflammation, and neurological disorders.
Industry: The compound is explored for its use in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-[2-(4-Fluorophenyl)ethyl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways within biological systems. The compound has been shown to inhibit the activity of certain enzymes, such as histone deacetylases (HDACs), which play a critical role in the regulation of gene expression. By inhibiting HDACs, the compound can modulate the expression of genes involved in cell proliferation, apoptosis, and differentiation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares structural features, molecular properties, and biological activities of 5-[2-(4-Fluorophenyl)ethyl]-1,3,4-thiadiazol-2-amine with four structurally related derivatives:
Notes:
- Substituent Effects: The ethyl chain in the target compound increases molecular weight and lipophilicity compared to analogs with direct phenyl or benzyl groups (e.g., ). This may improve membrane permeability but reduce aqueous solubility.
- Thiophene vs. Ethyl Spacer: The thiophene-containing derivative exhibits potent anticancer activity, suggesting that extended aromatic systems enhance target affinity.
Biological Activity
5-[2-(4-Fluorophenyl)ethyl]-1,3,4-thiadiazol-2-amine is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, antiviral, and anticancer activities, supported by case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHFNS, with a molecular weight of approximately 223.27 g/mol. The compound features a thiadiazole ring, which is known for its diverse biological activities.
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds containing the thiadiazole moiety showed varying degrees of activity against different bacterial strains. For instance, derivatives with fluorophenyl substitutions demonstrated enhanced efficacy against pathogens such as Staphylococcus aureus and Escherichia coli.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus | 32 µg/mL |
| This compound | E. coli | 64 µg/mL |
Antiviral Activity
Thiadiazole derivatives have also been investigated for their antiviral properties. A specific study reported that compounds similar to this compound exhibited notable antiviral activity against Tobacco Mosaic Virus (TMV). The compound demonstrated a protective effect with a curative rate of approximately 54% at a concentration of 500 µg/mL.
Anticancer Activity
The anticancer potential of thiadiazole derivatives has been explored in various studies. One notable finding indicated that a related compound exhibited significant antiproliferative activity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The selectivity index (SI) was reported to be significantly higher than standard chemotherapeutics like Adriamycin.
| Cell Line | IC (µM) | Selectivity Index |
|---|---|---|
| MCF-7 | 21.1 ± 5.06 | 214 |
| HeLa | 18.5 ± 3.45 | 198 |
Case Studies
Several case studies have documented the efficacy of this compound in various biological assays:
- Antimicrobial Efficacy : A comparative study involved testing multiple thiadiazole derivatives against common bacterial strains. The results indicated that the presence of fluorine in the phenyl group significantly enhanced antimicrobial potency.
- Antiviral Studies : In vivo tests showed that the compound could induce resistance in plants infected with TMV, suggesting its potential as an agricultural bioagent.
- Cancer Cell Proliferation : Research conducted on human cancer cell lines revealed that the compound effectively inhibited cell growth and induced apoptosis in a dose-dependent manner.
The biological activities of this compound are attributed to its ability to interfere with cellular processes:
- Antimicrobial : Disruption of bacterial cell wall synthesis.
- Antiviral : Inhibition of viral replication mechanisms.
- Anticancer : Induction of apoptosis through modulation of signaling pathways.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-[2-(4-Fluorophenyl)ethyl]-1,3,4-thiadiazol-2-amine, and how can reaction conditions be optimized for higher yields?
- Methodological Answer: The synthesis typically involves cyclocondensation of thiosemicarbazide derivatives with fluorinated precursors. For example, analogous compounds are synthesized by reacting 2-fluorobenzonitrile with thiosemicarbazide under reflux in ethanol, followed by cyclization with sulfuric acid or POCl₃ . Key optimization parameters include:
- Temperature: Maintaining 90–100°C during cyclization to prevent side reactions .
- Solvent Choice: Ethanol or DMF for improved solubility of intermediates .
- Purification: Recrystallization from DMSO/water (2:1) or column chromatography to isolate pure product .
- Monitoring: Thin-layer chromatography (TLC) with UV detection to track reaction progress .
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodological Answer: Structural validation employs:
- X-ray Crystallography: Determines bond lengths, dihedral angles (e.g., 18–30° between thiadiazole and fluorophenyl groups), and hydrogen-bonding networks .
- Spectroscopy:
- ¹H/¹³C NMR: Chemical shifts at δ 7.2–7.8 ppm (aromatic protons) and δ 150–160 ppm (C=S/C=N) .
- IR: Peaks at 3300 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (C=N/C=S) .
- Mass Spectrometry: Molecular ion peaks matching the theoretical mass (e.g., m/z 251.27 for C₉H₈FN₃S₂) .
Q. What preliminary biological activities are associated with this compound?
- Methodological Answer: Initial screens focus on:
- Antimicrobial Assays: Disk diffusion against E. coli and S. aureus, with MIC values compared to standard drugs .
- Anticancer Activity: MTT assays on cancer cell lines (e.g., IC₅₀ values in HeLa or MCF-7 cells) .
- Enzyme Inhibition: α/β-glucosidase inhibition studies using spectrophotometric methods .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) resolve discrepancies in observed vs. predicted bioactivity data?
- Methodological Answer:
- DFT Calculations: Optimize molecular geometry and calculate electrostatic potential maps to identify reactive sites (e.g., sulfur and fluorine atoms) .
- Docking Studies: Simulate binding to target proteins (e.g., MAP kinase) using AutoDock Vina, correlating binding energy with experimental IC₅₀ values .
- ADMET Prediction: Use SwissADME to assess bioavailability and toxicity, addressing contradictions between in vitro potency and in vivo inefficacy .
Q. What strategies mitigate low reproducibility in synthesizing this compound across labs?
- Methodological Answer:
- Standardized Protocols: Strict control of anhydrous conditions (e.g., POCl₃ reactions) and inert atmospheres to prevent hydrolysis .
- Quality Control: NMR purity >95% and HPLC retention time consistency (e.g., tᴿ = 8.2 min on C18 column) .
- Inter-lab Validation: Collaborative round-robin testing with shared reagents .
Q. How do structural modifications (e.g., substituent variations) impact bioactivity?
- Methodological Answer:
- SAR Studies: Synthesize analogs (e.g., replacing 4-fluorophenyl with 4-chlorophenyl) and compare IC₅₀ values .
- Crystallographic Analysis: Correlate dihedral angles (e.g., 21.5° in 2,4-dichloro derivatives) with enhanced antifungal activity .
- Bioisosteric Replacement: Substitute thiadiazole with triazole and assess changes in receptor binding .
Q. What advanced techniques characterize supramolecular interactions in crystalline forms?
- Methodological Answer:
- Hirshfeld Surface Analysis: Quantify intermolecular contacts (e.g., H···N/O interactions contributing 40–50% of surface area) .
- Thermogravimetry (TGA): Determine thermal stability (decomposition >200°C) for formulation studies .
- Powder XRD: Compare experimental vs. simulated patterns to detect polymorphic variations .
Data Contradiction Analysis
Q. How to address conflicting reports on the compound’s cytotoxicity in different cell lines?
- Methodological Answer:
- Dose-Response Curves: Use 8-point dilution series to confirm linearity (R² > 0.95) .
- Control Experiments: Include ROS scavengers (e.g., NAC) to rule out oxidative stress artifacts .
- Transcriptomics: RNA-seq to identify cell-specific pathway activation (e.g., p53 in cancer vs. normal cells) .
Q. Why do solubility studies in aqueous vs. organic solvents show inconsistencies?
- Methodological Answer:
- Solubility Parameters: Calculate Hansen solubility parameters (δD, δP, δH) to rationalize poor solubility in water (logP ≈ 2.5) .
- Co-solvent Systems: Test PEG-400/water mixtures for improved bioavailability .
- Microscopy: SEM imaging of recrystallized forms to assess amorphous vs. crystalline content .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
